![molecular formula C22H18FNO3 B10872341 4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-3,4-dihydroquinolin-2(1H)-one](/img/structure/B10872341.png)
4-{2-[(2-fluorobenzyl)oxy]phenyl}-7-hydroxy-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE is a complex organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a fluorobenzyl group, a hydroxy group, and a dihydroquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.
Coupling with Phenyl Group: The fluorobenzyl intermediate is then coupled with a phenyl group through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Cyclization to Form the Quinolinone Core: The coupled product undergoes cyclization under acidic or basic conditions to form the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinolinone core can be reduced to form a dihydroquinoline derivative.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Scientific Research Applications
4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 4-{2-[(2-BROMOBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 4-{2-[(2-METHYLBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE
Uniqueness
The presence of the fluorobenzyl group in 4-{2-[(2-FLUOROBENZYL)OXY]PHENYL}-7-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro, bromo, and methyl analogs, which may have different reactivity and biological activities.
Properties
Molecular Formula |
C22H18FNO3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
4-[2-[(2-fluorophenyl)methoxy]phenyl]-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18FNO3/c23-19-7-3-1-5-14(19)13-27-21-8-4-2-6-17(21)18-12-22(26)24-20-11-15(25)9-10-16(18)20/h1-11,18,25H,12-13H2,(H,24,26) |
InChI Key |
NTNQBAHFIHAFLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC=CC=C3OCC4=CC=CC=C4F |
Origin of Product |
United States |
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